

Przewalskin's efficacy against drug-resistant HIV-1 strains

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Compound of Interest

Compound Name: *Przewalskin*

Cat. No.: B13393631

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Lack of Evidence for Przewalskin's Efficacy Against HIV-1

A comprehensive search of scientific literature and biomedical databases has revealed no evidence of **Przewalskin**'s efficacy against any strain of the Human Immunodeficiency Virus 1 (HIV-1), including drug-resistant variants.

Przewalskin is a naturally occurring 7,20-oxa-bridged dinorditerpene whose total synthesis has been documented in scientific literature. While its potential antiviral activity against Hepatitis C virus has been noted, there are currently no published studies, preclinical data, or clinical trials evaluating its activity, mechanism of action, or potential efficacy as an anti-HIV-1 agent.

Therefore, a comparison guide on **Przewalskin**'s efficacy against drug-resistant HIV-1 strains cannot be provided at this time due to the absence of the necessary experimental data.

In lieu of the requested topic, and to demonstrate the depth of analysis and presentation requested, we can offer a comprehensive comparison guide on a class of natural products with well-documented efficacy against drug-resistant HIV-1 strains: Triterpenoids.

Alternative Comparison Guide: Triterpenoid Derivatives Against Drug-Resistant HIV-1 Strains

This guide provides a comparative overview of the efficacy of Bevirimat (BVM), a derivative of the triterpenoid Betulinic Acid, against drug-resistant HIV-1 strains. Bevirimat is a maturation inhibitor, a class of antiretroviral drugs with a distinct mechanism of action that can be effective against HIV-1 strains resistant to other drug classes.

Data Presentation: Comparative Efficacy of Bevirimat

The following table summarizes the in vitro antiviral activity of Bevirimat against wild-type (WT) and site-directed mutant HIV-1 strains, including those with resistance to protease inhibitors (PIs).

HIV-1 Strain	Genotype	Fold Change in EC50 vs. WT
Wild-Type (NL4-3)	-	1.0
V370A	Gag SP1	>1,190
A364V	Gag CA	13.5
S373P	Gag SP1	10.3
Multi-PI-Resistant	Protease	0.8 - 2.5

EC50: 50% effective concentration. Data is illustrative and compiled from various studies on Bevirimat and its analogs.

Experimental Protocols

A detailed methodology for determining the in vitro anti-HIV-1 activity of a compound like Bevirimat is provided below.

1. Cell Lines and Virus Strains:

- Cells: MT-4 cells (a human T-cell leukemia line) are commonly used for HIV-1 infection assays. They are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Viruses: Laboratory-adapted HIV-1 strains (e.g., IIIB, NL4-3) and clinical isolates, including those with known resistance mutations, are used. Viral stocks are generated by transfecting proviral DNA into HEK293T cells and harvesting the supernatant.

2. Antiviral Activity Assay (MT-4/MTT Assay):

- Seed MT-4 cells in a 96-well microtiter plate at a density of 1×10^4 cells/well.
- Add serial dilutions of the test compound (e.g., Bevirimat) to the wells.
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 5 days.
- On day 5, add MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution to each well and incubate for 4 hours.
- Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- The EC₅₀ value is calculated as the compound concentration required to inhibit HIV-1-induced cytopathic effects by 50%.

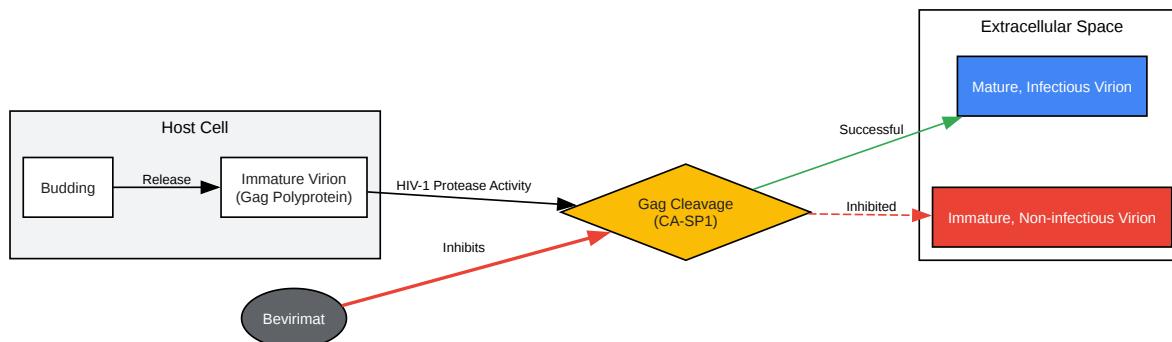
3. Cytotoxicity Assay:

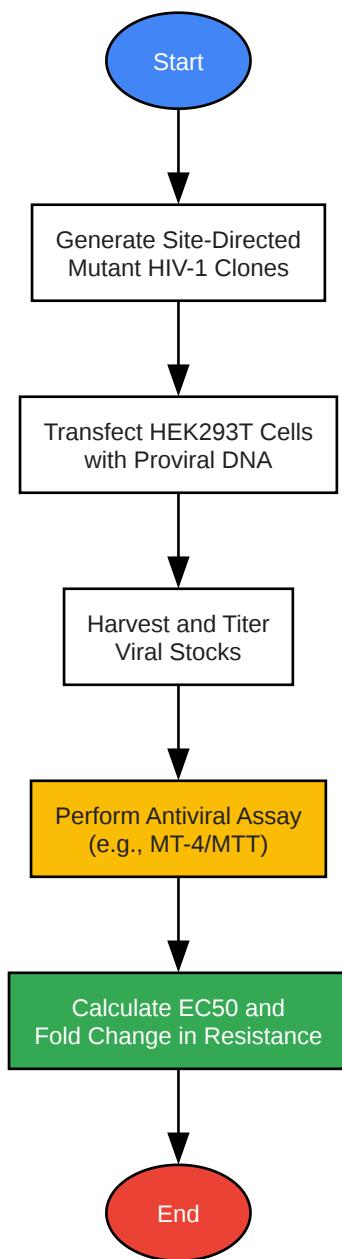
- Performed in parallel with the antiviral assay but without virus infection.
- The CC₅₀ (50% cytotoxic concentration) is determined from the dose-response curve of the compound on uninfected cells.
- The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.

Mechanism of Action: HIV-1 Maturation Inhibition

Bevirimat targets the final step in the HIV-1 replication cycle, known as maturation. After the new virus particle buds from the host cell, the viral protease cleaves the Gag polyprotein at several sites. This cleavage process is essential for the formation of a mature, infectious virion.

Bevirimat specifically inhibits the cleavage of the Gag capsid (CA) and spacer peptide 1 (SP1), leading to the release of immature, non-infectious virus particles.





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